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molecular formula C13H24O B073143 6,10-Dimethylundec-9-en-2-one CAS No. 1322-58-3

6,10-Dimethylundec-9-en-2-one

Cat. No. B073143
M. Wt: 196.33 g/mol
InChI Key: HOXDFZBDPOCFGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03975451

Procedure details

3,7,11-trimethyldodeca-1-yn-10-en-3-ol can easily be synthesized by halogenating citronellol, which is used as a perfume, with phosphorus trichloride or phosphorus tribromide, reacting the halogenation product with ethyl acetoacetate to form 6,10-dimethylundeca-9-en-2-one, and subjecting it to ethynylation in the same manner as described above.
Name
3,7,11-trimethyldodeca-1-yn-10-en-3-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
6,10-dimethylundeca-9-en-2-one

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([OH:16])([CH2:5][CH2:6][CH2:7][CH:8]([CH3:15])[CH2:9][CH2:10][CH:11]=[C:12]([CH3:14])[CH3:13])C#C.CC(=CCCC(CCO)C)C.P(Cl)(Cl)Cl.P(Br)(Br)Br.C(OCC)(=O)CC(C)=O>>[CH3:15][CH:8]([CH2:9][CH2:10][CH:11]=[C:12]([CH3:13])[CH3:14])[CH2:7][CH2:6][CH2:5][C:2](=[O:16])[CH3:1]

Inputs

Step One
Name
3,7,11-trimethyldodeca-1-yn-10-en-3-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C#C)(CCCC(CCC=C(C)C)C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=CCCC(C)CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Br)(Br)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
6,10-dimethylundeca-9-en-2-one
Type
product
Smiles
CC(CCCC(C)=O)CCC=C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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